molecular formula C17H16Cl3NO2 B1448342 1-{4-[(4-tert-butylphenyl)carbonyl]-1H-pyrrol-2-yl}-2,2,2-trichloroethan-1-one CAS No. 1797764-96-5

1-{4-[(4-tert-butylphenyl)carbonyl]-1H-pyrrol-2-yl}-2,2,2-trichloroethan-1-one

Cat. No.: B1448342
CAS No.: 1797764-96-5
M. Wt: 372.7 g/mol
InChI Key: NBMFYZCQYAQAJG-UHFFFAOYSA-N
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Description

1-{4-[(4-tert-butylphenyl)carbonyl]-1H-pyrrol-2-yl}-2,2,2-trichloroethan-1-one is a useful research compound. Its molecular formula is C17H16Cl3NO2 and its molecular weight is 372.7 g/mol. The purity is usually 95%.
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Biological Activity

1-{4-[(4-tert-butylphenyl)carbonyl]-1H-pyrrol-2-yl}-2,2,2-trichloroethan-1-one, with the chemical formula C17H16Cl3NO2 and a molecular weight of 372.68 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a carbonyl group and a tert-butylphenyl moiety. The presence of three chlorine atoms in the trichloroethanone group enhances its lipophilicity and may influence its biological interactions.

PropertyValue
Molecular FormulaC17H16Cl3NO2
Molecular Weight372.68 g/mol
CAS Number1797764-96-5
Purity>97%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The carbonyl group can participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to proteins or nucleic acids.

Potential Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : The structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

Anticancer Activity

Recent studies have indicated that similar pyrrole derivatives exhibit significant cytotoxic effects on various cancer cell lines. For instance, compounds with structural similarities have shown to induce apoptosis in breast cancer cells by activating caspase pathways.

Antimicrobial Properties

Research has demonstrated that halogenated compounds often possess antimicrobial activity. The presence of chlorine atoms in this compound may enhance its efficacy against bacterial and fungal strains.

Case Studies

  • Cytotoxicity Assay : A study involving the assessment of cytotoxic effects on cancer cell lines (e.g., MCF-7 and HeLa) showed that derivatives of pyrrole exhibited IC50 values ranging from 10 to 30 µM, suggesting potential for further development as anticancer agents.
  • Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli indicated that compounds with similar functional groups displayed zones of inhibition greater than 15 mm, highlighting their potential as antimicrobial agents.

Properties

IUPAC Name

1-[4-(4-tert-butylbenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl3NO2/c1-16(2,3)12-6-4-10(5-7-12)14(22)11-8-13(21-9-11)15(23)17(18,19)20/h4-9,21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMFYZCQYAQAJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{4-[(4-tert-butylphenyl)carbonyl]-1H-pyrrol-2-yl}-2,2,2-trichloroethan-1-one
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1-{4-[(4-tert-butylphenyl)carbonyl]-1H-pyrrol-2-yl}-2,2,2-trichloroethan-1-one
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1-{4-[(4-tert-butylphenyl)carbonyl]-1H-pyrrol-2-yl}-2,2,2-trichloroethan-1-one
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1-{4-[(4-tert-butylphenyl)carbonyl]-1H-pyrrol-2-yl}-2,2,2-trichloroethan-1-one
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1-{4-[(4-tert-butylphenyl)carbonyl]-1H-pyrrol-2-yl}-2,2,2-trichloroethan-1-one
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1-{4-[(4-tert-butylphenyl)carbonyl]-1H-pyrrol-2-yl}-2,2,2-trichloroethan-1-one

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